molecular formula C11H12N2O3S B13186111 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B13186111
M. Wt: 252.29 g/mol
InChI Key: JRHLEJHCTNMUJN-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine derivative. This process can be achieved through various synthetic routes, including the reaction of pyridine derivatives with thiazole precursors under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

5-(2-hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O3S/c1-5-7(3-4-14)6(2)12-10-8(5)9(11(15)16)13-17-10/h14H,3-4H2,1-2H3,(H,15,16)

InChI Key

JRHLEJHCTNMUJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C(=NS2)C(=O)O)C)CCO

Origin of Product

United States

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